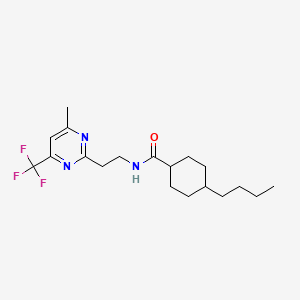
Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate is a highly specialized chemical compound, known for its complex structure and significant potential in various scientific and industrial applications. This compound is characterized by the presence of multiple halogen substituents, an azole ring, and an ester functional group, making it a versatile candidate for numerous chemical transformations and research explorations.
准备方法
Synthetic Routes and Reaction Conditions:
Halogenation: The initial step involves the chlorination of the benzene ring to introduce the dichloro substituents. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Triazole Ring: The synthesis of the 1H-1,2,3,4-tetraazole ring typically involves a cyclization reaction, which can be facilitated by azide-alkyne cycloaddition under controlled conditions.
Esterification: The final step includes the esterification of the phenoxyacetic acid derivative to form the ethyl ester, using reagents like ethanol and sulfuric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the preparation of Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate may involve automated processes, high-efficiency continuous flow reactors, and the use of specialized catalysts to improve yields and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic rings, using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the azole ring can be performed using hydrogenation techniques or reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products Formed: The major products formed from these reactions include oxidized aromatic derivatives, reduced azole compounds, and various substituted phenoxyacetate esters.
科学研究应用
Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate has found applications in multiple fields, such as:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Researchers have explored its potential as a biochemical probe due to its unique structural features.
Medicine: Investigations are underway to assess its potential as a pharmaceutical intermediate, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the manufacturing of specialty chemicals and as an additive in certain polymer formulations to enhance their properties.
作用机制
The exact mechanism of action of Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate varies depending on its application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl and dichloro groups can enhance its binding affinity and specificity, while the azole ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
Ethyl 2-(2,4-dichlorophenoxy)acetate: Lacks the triazole and trifluoromethyl groups, resulting in different reactivity and applications.
Ethyl 2-(2,4-dichloro-5-(5-phenyl-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate:
Methyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate: The methyl ester variant, differing in solubility and other physical properties.
Conclusion
This compound is a compound of considerable interest in the scientific community due to its multifaceted reactivity, diverse applications, and unique structural characteristics. Its continued exploration promises to uncover new insights and innovations across various fields.
属性
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[5-[3-(trifluoromethyl)phenyl]tetrazol-1-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F3N4O3/c1-2-29-16(28)9-30-15-8-14(12(19)7-13(15)20)27-17(24-25-26-27)10-4-3-5-11(6-10)18(21,22)23/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZOLNFOTICGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2621344.png)
![1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2621346.png)

![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1H-indole-5-carboxamide](/img/structure/B2621348.png)
![3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2621349.png)
![2-[(3R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2621352.png)
![Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2621353.png)
![3-[4-(Sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone](/img/structure/B2621354.png)
![2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2621358.png)
![2-phenyl-4H-benzo[h]thiochromen-4-one](/img/structure/B2621359.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2621360.png)


![1-(benzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2621367.png)
